1-((2-Hydroxyethyl)amino)-3-phenoxypropan-2-ol

Description

Chemical Identity and Nomenclature of 1-((2-Hydroxyethyl)amino)-3-phenoxypropan-2-ol

Systematic IUPAC Nomenclature and CAS Registry Number

The compound This compound is systematically named according to IUPAC guidelines as follows:

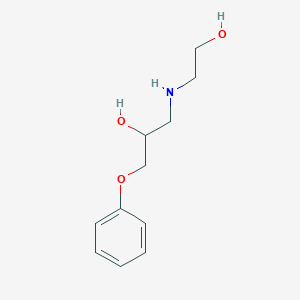

The molecular formula is C₁₁H₁₇NO₃ , with a molecular weight of 211.26 g/mol . Its structure consists of a propan-2-ol backbone substituted with a phenoxy group at position 3 and a 2-hydroxyethylamino group at position 1 (Figure 1). The SMILES notation is C1=CC=C(C=C1)OCC(CNCCO)O , and the InChIKey is QKKATYAZWMJMGW-UHFFFAOYNA-N .

Structural Isomerism and Stereochemical Considerations

Structural Isomerism

The compound exhibits potential for structural isomerism due to:

- Positional isomerism : Variants could arise from alternative placements of the phenoxy or hydroxyethylamino groups. For example, moving the phenoxy group to position 2 of the propan-2-ol backbone would yield 2-phenoxy-1-((2-hydroxyethyl)amino)propan-3-ol , a positional isomer.

- Functional group isomerism : Substitution of the hydroxyl or amine groups with alternative functionalities (e.g., ethers or secondary amines) could generate distinct isomers.

Stereochemical Features

The molecule contains two chiral centers :

- The carbon at position 1 (bearing the hydroxyethylamino group).

- The carbon at position 2 (propan-2-ol hydroxyl group).

This results in four possible stereoisomers (two enantiomeric pairs). However, current literature does not report the isolation or characterization of individual stereoisomers for this compound. Computational models suggest that steric hindrance between the phenoxy and hydroxyethylamino groups may favor specific conformations.

Synonymous Designations in Chemical Databases

The compound is cataloged under diverse identifiers across chemical databases (Table 1):

These designations reflect its use in pharmaceutical and organic synthesis research.

Structural and Functional Analysis

Molecular Geometry and Conformational Flexibility

The compound adopts a flexible conformation due to:

- Rotatable bonds : Seven rotatable bonds enable multiple low-energy conformers.

- Hydrogen bonding : The hydroxyl and amine groups participate in intramolecular H-bonding, stabilizing specific conformations.

Density functional theory (DFT) studies suggest that the gauche conformation of the hydroxyethylamino group minimizes steric clashes with the phenoxy ring.

Applications and Derivatives

Role in Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing:

Properties

IUPAC Name |

1-(2-hydroxyethylamino)-3-phenoxypropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c13-7-6-12-8-10(14)9-15-11-4-2-1-3-5-11/h1-5,10,12-14H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKKATYAZWMJMGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(CNCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20389647 | |

| Record name | 1-[(2-Hydroxyethyl)amino]-3-phenoxypropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29607-93-0 | |

| Record name | 1-[(2-Hydroxyethyl)amino]-3-phenoxypropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Example from Patent Literature

- React 4-(2-hydroxyethyl)phenol with epichlorohydrin in the presence of a mild base and polar protic solvent to isolate the epoxide intermediate.

- React the epoxide with 2-hydroxyethylamine to obtain the target compound.

- Purification is typically by crystallization or chromatography.

This process is scalable and suitable for pharmaceutical manufacturing.

Alternative Aminolysis of Ester Intermediates

Another approach involves aminolysis of ester intermediates derived from azido alcohols or amino alcohols, as reported in chiral triazole synthesis studies.

- Amino acids are reduced to amino alcohols.

- Amino alcohols are converted to azides.

- Copper-catalyzed cycloaddition reactions yield intermediates.

- Ester aminolysis with primary or secondary amines, including 2-hydroxyethylamine, furnishes the target amino alcohol derivatives.

Though more complex, this method allows for chiral control and structural diversity.

Summary Table of Preparation Methods

| Step | Method Description | Key Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| 1 | Phenol alkylation with α-chloroacetone | Phenol, KI, K2CO3, α-chloroacetone | 60 °C, acetone, 3 h | ~88% | Forms phenoxypropan-2-one |

| 2 | Oxime formation | Ketone, hydroxylamine HCl, NaOH | RT, ethanol, 3 h | High | Prepares oxime intermediate |

| 3 | Reduction of oxime to amine | LiAlH4 | 0 °C to reflux, ether, 3 h | High | Produces phenoxypropan-2-amine |

| 4 | Epoxide formation and ring-opening | Phenol, epichlorohydrin, base; then 2-hydroxyethylamine | Mild base, polar solvent; RT | Good | Direct route to target compound |

| 5 | Aminolysis of ester intermediates | Azido alcohols, Cu catalyst, amines | Varied | Excellent | Enables chiral synthesis |

Research Findings and Considerations

- The epoxide ring-opening method is favored for its operational simplicity and mild conditions, minimizing side reactions and racemization.

- Lithium aluminium hydride reductions require careful handling due to reactivity but provide high purity amines.

- Copper-catalyzed azide-alkyne cycloaddition routes offer chiral control but involve more synthetic steps.

- Reaction yields generally range from 70% to over 90%, depending on conditions and purification methods.

- Use of polar protic solvents and mild bases enhances reaction rates and selectivity in epoxide formation and ring-opening.

- Purification by flash chromatography or crystallization is standard to achieve pharmaceutical-grade purity.

Chemical Reactions Analysis

Types of Reactions: 1-((2-Hydroxyethyl)amino)-3-phenoxypropan-2-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or acids.

Reduction: The compound can be reduced to form simpler alcohols or amines.

Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while reduction may produce simpler alcohols or amines.

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

- The compound is being explored for its potential as an antibacterial agent, particularly in combatting antibiotic-resistant bacteria. It has shown effectiveness in restoring antibiotic sensitivity in resistant strains.

- Preliminary studies suggest anti-inflammatory and analgesic properties, indicating potential therapeutic roles in treating inflammatory diseases.

-

Biological Studies

- Research indicates that 1-((2-Hydroxyethyl)amino)-3-phenoxypropan-2-ol can be used in enzyme interaction studies, influencing metabolic pathways and cellular signaling.

- Its ability to activate SHP1 (a protein tyrosine phosphatase) has been linked to antitumor effects, suggesting it could inhibit cancer cell proliferation through modulation of key signaling pathways such as STAT3 .

-

Industrial Applications

- This compound serves as an intermediate in the synthesis of more complex molecules within the chemical industry, facilitating the production of various industrial chemicals and materials.

Antitumor Efficacy

A study demonstrated that derivatives similar to this compound activated SHP1 with IC50 values ranging from 1.65 to 5.51 μM against various cancer cell lines. This highlights the compound's potential role in cancer therapy through the inhibition of tumor growth .

Anti-inflammatory Mechanism

Another research effort revealed that activation of SHP1 by structurally related compounds led to decreased activation of STAT3, which plays a crucial role in inflammatory responses. This suggests that the compound may have therapeutic implications for inflammatory diseases .

Mechanism of Action

The mechanism by which 1-((2-Hydroxyethyl)amino)-3-phenoxypropan-2-ol exerts its effects involves interactions with specific molecular targets. The hydroxyethylamino group can form hydrogen bonds with biological molecules, influencing their activity. The phenoxy group may interact with hydrophobic regions of proteins or enzymes, affecting their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-((2,4-Dichlorophenethyl)Amino)-3-Phenoxypropan-2-ol

- Substituent: 2,4-Dichlorophenethyl group on the amino moiety.

- Biological Activity: Exhibits potent antibacterial activity against Pseudomonas aeruginosa, particularly targeting persister cells through membrane disruption .

1-(Diethylamino)-3-phenoxypropan-2-ol (CAS 15288-08-1)

- Substituent: Diethyl group on the amino moiety.

- Properties: Reduced polarity due to non-polar ethyl groups, leading to lower solubility in aqueous systems. Commonly used as a chemical intermediate .

- Comparison : The hydroxyethyl group in the target compound offers superior hydrophilicity, making it more suitable for drug formulations requiring aqueous compatibility.

1-(Isopropylamino)-3-phenoxypropan-2-ol

- Substituent: Isopropyl group on the amino moiety.

- Applications : Demonstrated structural stability in crystallographic studies, suggesting utility in asymmetric catalysis and pharmaceutical synthesis .

- Key Difference : The isopropyl group provides steric bulk, which may hinder membrane permeability compared to the smaller hydroxyethyl group.

1-[(3-Aminophenyl)amino]-3-phenoxypropan-2-ol (CAS 38353-82-1)

- Substituent: 3-Aminophenyl group on the amino moiety.

- Comparison : The hydroxyethyl group lacks aromaticity but offers flexibility and reduced metabolic complexity.

Physicochemical and Functional Properties

Solubility and Polarity

- Hydroxyethyl Variant : High solubility in polar solvents due to the hydroxyl group, favoring applications in aqueous formulations .

- Dichlorophenethyl Variant : Moderate solubility due to hydrophobic chlorine atoms, balancing potency and bioavailability .

- Diethyl/Isopropyl Variants : Lower solubility, limiting use in hydrophilic systems but advantageous in lipid-rich environments .

Comparative Data Table

Biological Activity

1-((2-Hydroxyethyl)amino)-3-phenoxypropan-2-ol, also known as EVT-410393, is a compound that has garnered interest due to its potential biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a hydroxyethylamino group and a phenoxy group, which contribute to its biological interactions. The hydroxyethylamino group can form hydrogen bonds with biological molecules, enhancing binding affinities with various receptors. The phenoxy group may interact with hydrophobic regions of proteins or enzymes, influencing their activity and function.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The following mechanisms have been proposed:

- Hydrogen Bonding : The hydroxyethylamino group facilitates hydrogen bonding with receptor sites, enhancing binding affinity.

- Hydrophobic Interactions : The phenoxy group engages with hydrophobic areas within proteins, potentially altering their conformation and activity.

Pharmacological Properties

Research indicates that compounds with structural similarities to this compound exhibit various pharmacological properties. These include:

- Anti-inflammatory Effects : Similar compounds have shown the ability to reduce inflammation by modulating signaling pathways such as NF-kB and STAT3 .

- Antitumor Activity : Preliminary studies suggest potential antitumor effects, particularly in inhibiting cell proliferation in cancer models .

Case Studies

Several studies have investigated the biological activity of this compound:

- Antitumor Efficacy : A study demonstrated that derivatives of similar compounds activated SHP1, a protein tyrosine phosphatase involved in tumor suppression. Compounds showed IC50 values ranging from 1.65 to 5.51 μM against various cancer cell lines .

- Anti-inflammatory Mechanism : Another research highlighted that the activation of SHP1 by structurally related compounds led to decreased activation of STAT3, which is crucial in inflammatory responses .

Data Table: Summary of Biological Activities

Q & A

Q. Basic Techniques

- NMR : H and C NMR confirm the presence of phenoxy, hydroxyethylamino, and propan-2-ol moieties. For example, the hydroxyl proton typically appears as a broad singlet at δ 4.8–5.2 ppm .

- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) separate impurities, while MS detects molecular ions at m/z 254.3 (M+H) .

Advanced Contradiction Analysis

Conflicting spectral data (e.g., unexpected splitting in NMR) may arise from:

- Tautomerism : The hydroxyethyl group can form intramolecular hydrogen bonds, altering proton environments. Use variable-temperature NMR to stabilize conformers.

- Impurities : Trace epoxide precursors (e.g., 3-phenoxypropane-1,2-epoxide) require gradient elution in HPLC for resolution .

What experimental strategies assess the compound’s biological activity, and how do structural modifications alter efficacy?

Q. Basic Bioassay Design

- Antibacterial assays : Broth microdilution (CLSI guidelines) against Pseudomonas aeruginosa persisters, with MIC values compared to analogs like 1-((2,4-dichlorophenethyl)amino)-3-phenoxypropan-2-ol .

- Enzyme inhibition : Fluorescence polarization assays to measure binding affinity to target enzymes (e.g., kinases or hydrolases) .

Advanced SAR Studies

Key structural determinants of activity:

| Substituent | Effect on Activity | Reference |

|---|---|---|

| Phenoxy group | Enhances lipophilicity and membrane penetration | |

| Hydroxyethylamino moiety | Facilitates hydrogen bonding with active sites | |

| Stereochemistry at C2 | (R)-enantiomer shows 10-fold higher antibacterial activity than (S) |

How can researchers address discrepancies in reported biological activity across studies?

Q. Methodological Reconciliation

- Assay variability : Standardize conditions (e.g., pH 7.4 buffer, 37°C) to minimize differences in MIC values .

- Metabolite interference : Use LC-MS/MS to quantify intact compound vs. degradation products in cellular assays .

- Structural analogs : Compare activity with derivatives lacking the hydroxyethyl group (e.g., 3-phenoxypropan-2-ol) to isolate functional group contributions .

What are the stability profiles of this compound under varying storage and experimental conditions?

Q. Basic Stability Assessment

- Thermal stability : Decomposition occurs above 100°C; store at –20°C under argon.

- pH sensitivity : Degrades rapidly in acidic conditions (pH < 4) via cleavage of the ether bond. Use neutral buffers for in vitro studies .

Q. Advanced Degradation Pathways

- Oxidation : The hydroxyethyl group oxidizes to a ketone under air exposure. Add antioxidants (e.g., BHT) to solutions .

- Hydrolysis : The phenoxy-propane backbone hydrolyzes in aqueous media. Use anhydrous solvents for long-term storage .

How can computational modeling guide the design of derivatives with improved pharmacological properties?

Q. Advanced Method Integration

- Docking studies : AutoDock Vina or Schrödinger Suite predicts binding modes to targets like β-adrenergic receptors. Focus on optimizing hydrogen bonds between the hydroxyethyl group and Asp113 .

- QSAR models : Train models using logP, polar surface area, and H-bond donor counts to predict bioavailability .

What safety protocols are critical when handling this compound in laboratory settings?

Q. Basic Safety Measures

- PPE : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact (GHS Category 2 irritation) .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of amine vapors .

How is the compound utilized in enzyme mechanism studies?

Q. Advanced Mechanistic Probes

- Isotopic labeling : Incorporate N into the amino group to track metabolic incorporation via MALDI-TOF .

- Fluorescent derivatives : Attach dansyl chloride to the hydroxyethyl group for real-time monitoring of enzyme binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.